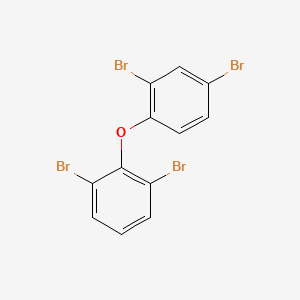

Éter difenílico tetrabromo, 2,2',4,6'-

Descripción general

Descripción

2,2',4,6'-Tetrabromodiphenyl ether (TBDEE) is a brominated flame retardant (BFR) used in a wide variety of products, ranging from electronics, furniture, and textiles to building materials. It is one of the most widely used BFRs due to its effectiveness at reducing the flammability of materials. This compound has been studied extensively in recent years due to its potential to bioaccumulate in the environment and its potential to cause adverse health effects.

Aplicaciones Científicas De Investigación

Impacto inmunológico

BDE-47: se ha estudiado por sus efectos en el sistema inmunitario. Las investigaciones indican que puede modular el perfil de microARN intracelular (miARN) y la biogénesis de vesículas extracelulares pequeñas (sEV) en los macrófagos . Esta modulación puede exacerbar la respuesta proinflamatoria, lo que tiene implicaciones para comprender cómo la exposición a BDE-47 afecta la función inmunitaria.

Descontaminación ambiental

Se ha desarrollado una nueva técnica que implica zinc de valencia cero acoplado con ácido ascórbico para desbromar BDE-47, convirtiéndolo en formas menos tóxicas . Este proceso es significativo para la descontaminación ambiental, ya que ofrece un método para reducir la toxicidad de BDE-47 en las aguas residuales y potencialmente en otros entornos contaminados.

Evaluación toxicológica

La Agencia de Protección Ambiental (EPA) de los Estados Unidos ha realizado revisiones sobre la evaluación de riesgos para la salud humana y la dosis-respuesta de BDE-47 . Comprender el impacto toxicológico de BDE-47 es crucial para fines regulatorios y para evaluar los riesgos para la salud humana.

Degradación fotocatalítica

Los estudios han comparado las reacciones fotocatalíticas (PCR) y la fotólisis para la degradación de BDE-47 . Estos hallazgos son importantes para desarrollar métodos para descomponer BDE-47 en el medio ambiente, particularmente en los cuerpos de agua donde puede acumularse.

Investigación en biología del desarrollo

Se ha encontrado que BDE-47 interrumpe el desarrollo de los peces cebra, afectando la percepción visual y la formación de huesos . Investigar sus efectos en el perfil de expresión de miARN en larvas de peces cebra proporciona información sobre los mecanismos moleculares de la toxicidad del desarrollo.

Estudios de salud reproductiva

La investigación ha caracterizado los efectos de BDE-47 sobre la función testicular y la espermatogénesis . Esto es particularmente relevante para estudiar los efectos sobre la salud reproductiva de los contaminantes ambientales y para comprender las implicaciones más amplias de la exposición a BDE-47 sobre la fertilidad.

Mecanismo De Acción

Target of Action

2,2’,4,6’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and thyroid gland . It disrupts retina morphologies and related gene expressions, affecting vision development . In the thyroid gland, BDE-47 interferes with hormone synthesis, reducing thyroid hormone circulation and tissue level .

Mode of Action

BDE-47 interacts with its targets by modulating the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo . It induces epigenetic effects in cells, altering the expression of a set of intracellular miRNAs involved in biological pathways regulating estrogen-mediated signaling and immune responses .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It is biodegraded by fungi like Phanerochaete chrysosporium, with extracellular enzymes playing a crucial role in decomposition . The degradation process involves hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols . BDE-47 also modulates pathways related to M1/M2 differentiation .

Pharmacokinetics

It is known that bde-47 has lipophilic and bioaccumulative characteristics , suggesting that it can be absorbed and accumulated in tissues. More research is needed to fully understand its ADME properties.

Result of Action

The action of BDE-47 leads to several molecular and cellular effects. It impairs retina morphologies and related gene expressions, affecting vision development . It also disrupts thyroid function, leading to reduced thyroid hormone circulation and tissue level . Moreover, BDE-47 can perturb the innate immune response, exacerbating pro-inflammatory responses .

Action Environment

BDE-47 is a prominent environmental pollutant detected in various environments and in animal and human tissues . Environmental factors like the presence of heavy metals can influence its action, efficacy, and stability . For instance, the presence of Cd2+ affects the biodegradation of BDE-47 by fungi .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2,2’,4,6’-Tetrabromodiphenyl ether are not fully understood. Studies have shown that it can interact with various biomolecules. For instance, it has been found to affect the bioaccumulation ability of the marine diatom Skeletonema costatum under different N:P ratios .

Cellular Effects

2,2’,4,6’-Tetrabromodiphenyl ether has been shown to have significant effects on various types of cells. For example, it can modulate the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 macrophages . It also impairs macrophage and basophil activities .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,6’-Tetrabromodiphenyl ether involves several pathways. It has been found to modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,6’-Tetrabromodiphenyl ether can change over time. For example, it has been shown to cause long-term reprogramming of lipid metabolism, including increased liver triglycerides and decreased blood triglycerides, and altered expression of metabolic genes in the liver .

Dosage Effects in Animal Models

The effects of 2,2’,4,6’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of this compound induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .

Metabolic Pathways

It has been found to be involved in the bioaccumulation process in marine diatoms, suggesting that it may interact with enzymes or cofactors involved in this process .

Transport and Distribution

It has been found to interfere with the biogenesis of sEVs, suggesting that it may interact with transporters or binding proteins involved in this process .

Propiedades

IUPAC Name |

1,3-dibromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBBTLDLKYGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616285 | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-57-9 | |

| Record name | 2,2',4,6'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

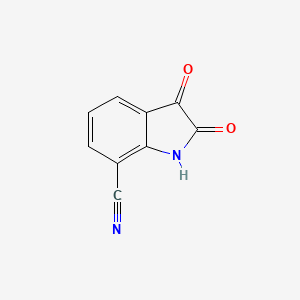

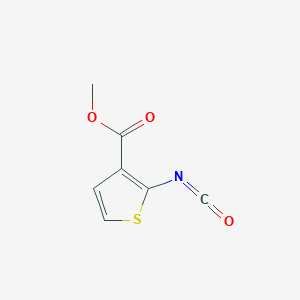

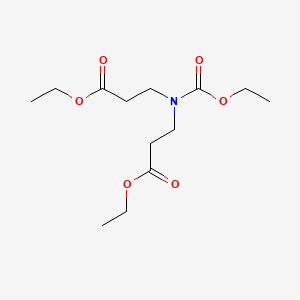

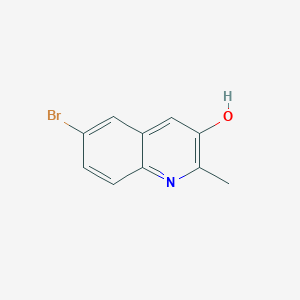

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)

![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)